

Bcr-Abl-IN-5: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: *Bcr-abl-IN-5*

Cat. No.: *B12394079*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **Bcr-Abl-IN-5**, a potent inhibitor of the Bcr-Abl kinase. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the technical details of this compound.

Introduction

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the primary pathogenic driver of chronic myeloid leukemia (CML).[1] While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance, particularly due to the T315I "gatekeeper" mutation, remains a significant clinical challenge. **Bcr-Abl-IN-5** was developed as a novel inhibitor designed to overcome this resistance.

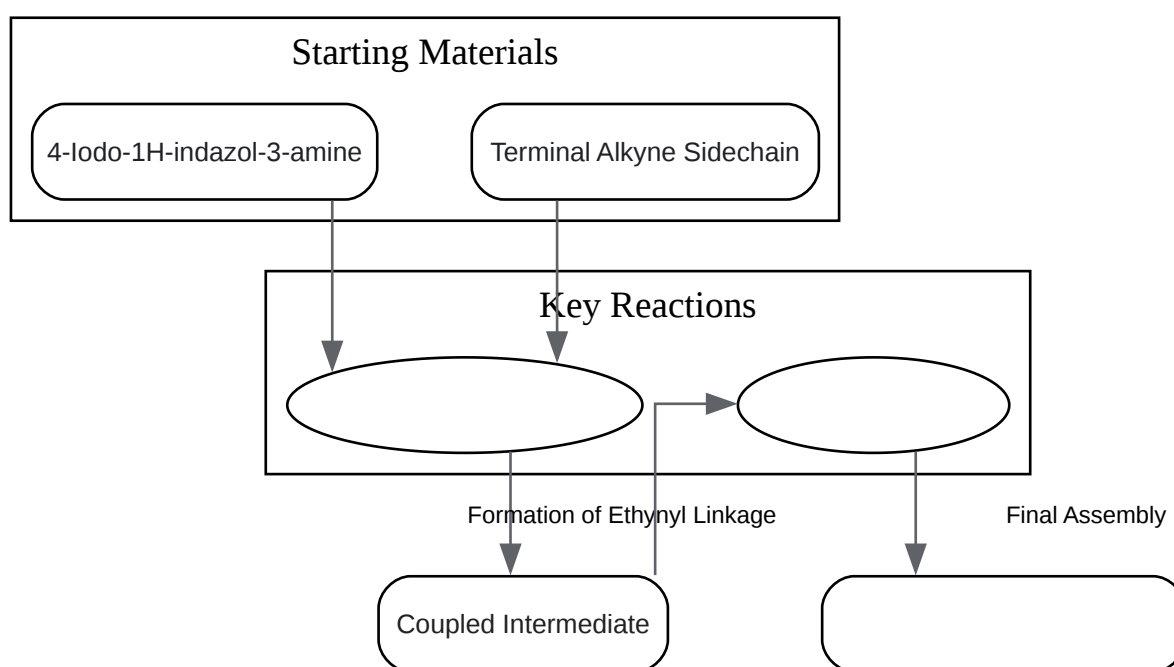
Discovery and Design

Bcr-Abl-IN-5, also referred to as compound II in some literature, is a 3-amino-4-ethynyl indazole derivative.[2] The design strategy was based on incorporating key structural features from the potent pan-Bcr-Abl inhibitor ponatinib into a novel indazole scaffold.[3] The core idea was to create a molecule that could effectively bind to both wild-type Bcr-Abl and the T315I mutant by establishing crucial interactions within the ATP-binding site.

Synthesis

The detailed synthesis of **Bcr-Abl-IN-5** is described in the work by El-Damasy et al. in the European Journal of Medicinal Chemistry. While the full text of this specific publication could not be accessed for this guide, the general synthetic approach for this class of compounds involves a multi-step process. A closely related analog's synthesis suggests a convergent strategy, likely involving the Sonogashira coupling of a protected 4-iodo-3-aminoindazole with a suitable terminal alkyne-containing side chain, followed by deprotection and final amide coupling steps.

Conceptual Synthesis Workflow:



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Caption: Conceptual workflow for the synthesis of **Bcr-Abl-IN-5**.

In Vitro Biological Activity

Bcr-Abl-IN-5 has demonstrated potent inhibitory activity against both wild-type Bcr-Abl and the clinically significant T315I mutant. Furthermore, it exhibits anti-proliferative effects against human CML cell lines.

Quantitative Data

Target/Cell Line	Assay Type	IC50 (μM)	Reference
Bcr-Abl (Wild-Type)	Kinase Inhibition	0.014	[2]
Bcr-Abl (T315I Mutant)	Kinase Inhibition	0.45	[2]
K562 Cells	Anti-proliferative	6.5	[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **Bcr-Abl-IN-5**. These are based on standard, widely accepted protocols in the field.

Bcr-Abl Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the Bcr-Abl kinase.

Materials:

- Recombinant human Bcr-Abl (wild-type and T315I mutant)
- Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- ATP
- Peptide substrate (e.g., Abltide)
- **Bcr-Abl-IN-5** (or other test compounds)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates

Procedure:

- Prepare serial dilutions of **Bcr-Abl-IN-5** in kinase buffer.

- In a 384-well plate, add the test compound dilutions, the Bcr-Abl enzyme, and the peptide substrate.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
- Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
- Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibition Assay:



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Caption: Workflow for the in vitro Bcr-Abl kinase inhibition assay.

Anti-proliferative Assay (K562 Cells)

This assay measures the effect of a compound on the proliferation of the Bcr-Abl positive K562 human CML cell line.

Materials:

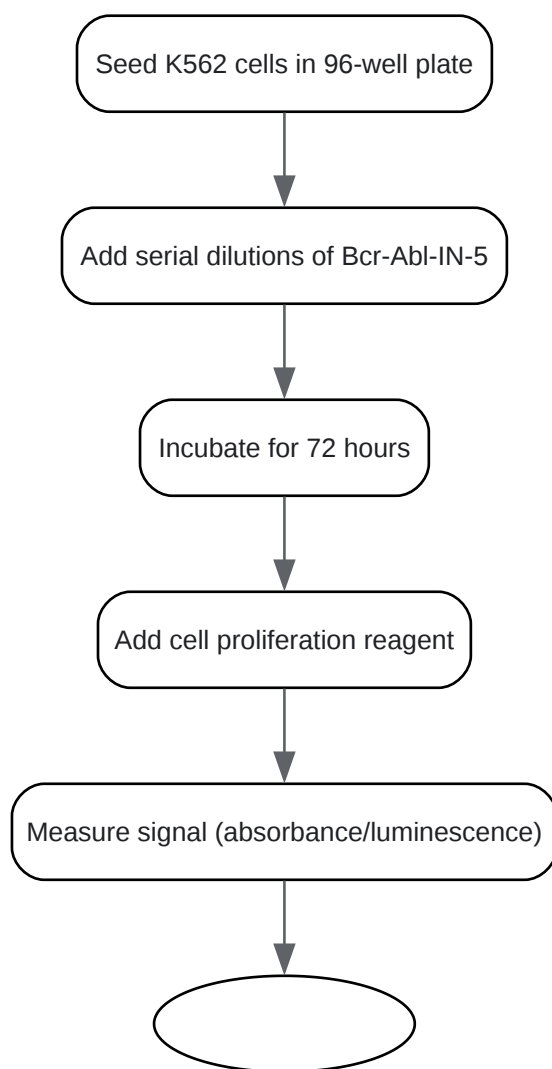
- K562 cells
- Cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
- **Bcr-Abl-IN-5** (or other test compounds)

- Cell proliferation reagent (e.g., MTT or CellTiter-Glo®)
- 96-well plates
- Incubator (37°C, 5% CO₂)

Procedure:

- Seed K562 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
- Allow cells to attach and resume growth for 24 hours.
- Add serial dilutions of **Bcr-Abl-IN-5** to the wells.
- Incubate the plates for 72 hours at 37°C with 5% CO₂.
- Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance or luminescence, which is proportional to the number of viable cells.
- Calculate the percent inhibition of cell proliferation for each concentration relative to a vehicle-treated control.
- Determine the IC₅₀ value from the dose-response curve.

Experimental Workflow for Anti-proliferative Assay:



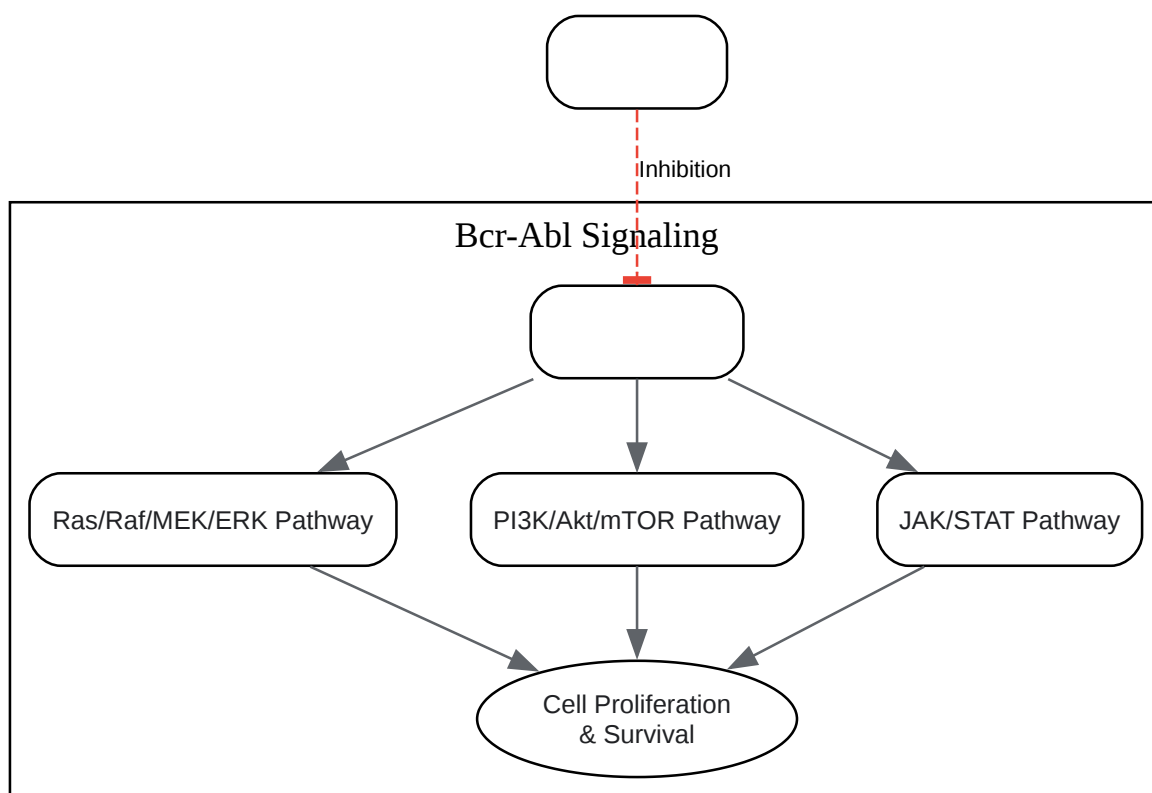
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Caption: Workflow for the K562 cell anti-proliferative assay.

Mechanism of Action and Signaling Pathway

Bcr-Abl-IN-5 acts as an ATP-competitive inhibitor of the Bcr-Abl kinase. By binding to the ATP-binding site, it prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to uncontrolled cell proliferation and survival in CML cells.

Bcr-Abl Signaling Pathway and Inhibition by **Bcr-Abl-IN-5**:



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Caption: Simplified Bcr-Abl signaling and the inhibitory action of **Bcr-Abl-IN-5**.

In Vivo Studies

To date, no specific in vivo efficacy or pharmacokinetic data for **Bcr-Abl-IN-5** has been identified in the public domain. Further studies would be required to evaluate its in vivo properties, such as oral bioavailability, plasma half-life, and anti-tumor activity in animal models of CML.

Conclusion

Bcr-Abl-IN-5 is a potent, dual inhibitor of wild-type and T315I mutant Bcr-Abl kinase. Its discovery represents a promising step in the development of new therapeutic options for CML patients who have developed resistance to existing TKIs. The in vitro data demonstrates its potential, and further preclinical and clinical development will be necessary to fully elucidate its therapeutic value.

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References

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